molecular formula C10H15NO2 B2929429 2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one CAS No. 2031260-36-1

2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one

Cat. No. B2929429
CAS RN: 2031260-36-1
M. Wt: 181.235
InChI Key: OETAZJZFHSYBQN-UHFFFAOYSA-N
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Description

The compound “2-(Propan-2-yl)-6’-oxaspiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-4-one” is also known as Sabinene . It is a bicyclic organic compound and a terpene that is a major constituent of the essential oils of a variety of plants including Norway spruce, black pepper, cardamom, and carrot seeds .


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes can be achieved via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been found to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .


Molecular Structure Analysis

The molecular formula of Sabinene is C10H16 . It has an all-carbon quaternary center . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving bicyclo[3.1.0]hexanes are quite interesting. For instance, the convergent synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation process to build the five-membered ring has been reported . This process involves the use of cyclopropenes and aminocyclopropanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of Sabinene include a molecular weight of 136.234 Da . More detailed information about its physical and chemical properties was not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Spirocyclic Compounds : Research has demonstrated methods for synthesizing spirocyclic compounds, including those with oxetane and azetidine rings. For example, a new synthesis route for 2-oxa-7-azaspiro[3.5]nonane has been described, highlighting the conversion of spirocyclic oxetanes into benzimidazole derivatives through oxidative cyclizations, showcasing the versatility of spirocyclic frameworks in medicinal chemistry and materials science (M. Gurry, P. McArdle, F. Aldabbagh, 2015).

1,3-Dipolar Cycloaddition for Spirocyclic Oxindoles : A study elaborated on the regio- and diastereoselective 1,3-dipolar cycloaddition for creating aziridine-fused spiro[imidazolidine-4,3'-oxindole] frameworks. This demonstrates the construction of diverse spirocyclic structures, highlighting their significance in developing novel compounds with potential biological activity (A. Angyal et al., 2019).

Applications in Drug Discovery

Spirocyclic Scaffolds in Drug Discovery : Spirocyclic compounds are essential scaffolds in drug discovery due to their three-dimensional structure offering unique interactions with biological targets. Research into 6-azaspiro[4.3]alkanes illustrates the innovative approach to synthesizing these scaffolds, underscoring their utility in medicinal chemistry for exploring new therapeutic agents (Bohdan A. Chalyk et al., 2017).

Biological Activity and Potential Applications : While the direct applications of "2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one" in biological contexts are not specified, the exploration of spirocyclic compounds in general reveals their potential in addressing various therapeutic areas. Research on similar structures has shown promising antibacterial activity against respiratory pathogens, indicating the broader applicability of spirocyclic compounds in developing new antibiotics and other therapeutic agents (T. Odagiri et al., 2013).

Mechanism of Action

While the specific mechanism of action for “2-(Propan-2-yl)-6’-oxaspiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-4-one” is not mentioned in the search results, compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents .

Future Directions

The future directions in the research of compounds like “2-(Propan-2-yl)-6’-oxaspiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-4-one” could involve exploring new atom and exit-vector arrangements for [2.1.1] scaffolds . Additionally, these compounds could be further studied for their potential antitumor properties .

properties

IUPAC Name

4'-propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-5(2)8-10(9(12)11-8)3-6-7(4-10)13-6/h5-8H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETAZJZFHSYBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CC3C(C2)O3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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